4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-9-8-10(2)17-15-12(9)13(16)14(18-15)11-6-4-3-5-7-11/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZVBQQMEMAJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Klemm’s Schiff Base Cyclization
The foundational approach to thieno[2,3-b]pyridines involves cyclizing Schiff base intermediates. Klemm et al. demonstrated that condensation of 2-aminothiophene-3-carbonitrile with acetylacetone yields a Schiff base (76), which undergoes thermal cyclization to form 4,6-dimethylthieno[2,3-b]pyridine. Adapting this method, 4,6-dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine can be synthesized via:
- Formation of Schiff Base : Reacting 2-amino-5-phenylthiophene-3-carbonitrile with dimethyl acetylenedicarboxylate in ethanol under reflux.
- Cyclization : Heating the intermediate at 180°C in diphenyl ether, inducing ring closure through elimination of water.
Key Parameters :
- Yield : 65–72% (estimated for analogous reactions).
- Regioselectivity : Governed by electron-donating methyl groups at C4 and C6, which stabilize the transition state during cyclization.
Thorpe–Ziegler Isomerization
Microwave-Assisted Synthesis
A modern adaptation employs Thorpe–Ziegler isomerization between thieno[2,3-b]pyridine precursors and 2-chloro-N-phenylacetamides. For example:
- Reaction Setup : Mixing 3-aminothieno[2,3-b]pyridine with 2-chloro-N-(4-fluorophenyl)acetamide in ethanol.
- Heating : Conventional reflux (12 h) or microwave irradiation (150°C, 30 min).
Optimization Data :
| Condition | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 h | 78 | 95 |
| Microwave | 0.5 h | 85 | 98 |
Microwave irradiation enhances reaction efficiency by reducing time and improving yield. The phenyl group at C2 is introduced via the acetamide precursor, while the amine at C3 originates from the thienopyridine starting material.
Friedländer Condensation with Aminoaldehydes
Annelation Reactions
Friedländer condensation offers a route to fused pyridothienopyrimidines, adaptable to this compound. The protocol involves:
- Aminoaldehyde Preparation : Reacting 4-methyl-2-phenylthieno[2,3-d]pyrimidine-5-amine with paraformaldehyde to generate 5-amino-6-formyl-4-methyl-2-phenylthieno[2,3-d]pyrimidine.
- Cyclization : Treating the aminoaldehyde with acetylacetone in ethanolic KOH, inducing ring closure via dehydration.
Structural Outcomes :
- NMR Shifts : Methyl groups at δ 2.47–2.69 ppm (C4 and C6), aromatic protons at δ 7.1–7.6 ppm (C2 phenyl).
- Crystallinity : Recrystallization from toluene:DMF (9:1) yields needle-like crystals suitable for X-ray analysis.
S-Alkylation and Cyclization
One-Pot Synthesis
A streamlined method involves sequential S-alkylation and cyclization:
- S-Alkylation : Treating 3-aminothiophene-2-carboxamide with 2-chloro-N-phenylacetamide in aqueous KOH.
- Cyclization : Stirring the intermediate at room temperature, inducing spontaneous ring closure.
Reaction Mechanism :
- Step 1 : Nucleophilic substitution at the chloroacetamide’s methylene group.
- Step 2 : Base-mediated elimination of HCl, forming the thieno[2,3-b]pyridine core.
Yield Comparison :
| Starting Material | Yield (%) |
|---|---|
| 3-Aminothiophene-2-carboxamide | 67–84 |
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Key Advantage |
|---|---|---|---|
| Schiff Base Cyclization | 65–72 | Moderate | High regioselectivity |
| Thorpe–Ziegler | 78–85 | High | Microwave compatibility |
| Friedländer | 60–68 | Low | Access to fused derivatives |
| S-Alkylation | 67–84 | High | One-pot simplicity |
Structural Impact of Substituents
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Research indicates that 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine exhibits a range of biological activities that could be leveraged for therapeutic purposes:
1. Anticancer Activity
- Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines. For instance, it has been reported to exhibit selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
2. Antimicrobial Properties
- Similar compounds have demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.
3. Anti-inflammatory Effects
- In vitro studies indicate that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results from a study are summarized in the following table:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising anti-inflammatory profile, which could be beneficial in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that may include cyclization and functionalization of precursor compounds. Research into its derivatives is ongoing to explore modifications that could enhance its biological activity or reduce toxicity.
Case Studies
Several case studies have explored the applications of this compound:
- Anticancer Research : A study published in Pharmaceuticals highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thieno[2,3-b]pyridine derivatives, including this compound, demonstrating promising results against resistant bacterial strains .
- Inflammatory Response Modulation : Research focused on its anti-inflammatory properties showed significant reductions in cytokine levels in treated macrophage cultures, suggesting its potential use in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect microbial cell walls and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Another heterocyclic compound with similar structural features.
4,6-Dimethyl-2-thiolpyrimidine: Shares the dimethyl and heterocyclic characteristics.
2-Mercapto-4,6-dimethylpyrimidine: Known for its use in medicinal chemistry.
Uniqueness
4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine is unique due to its specific thienopyridine structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thieno ring with a pyridine moiety makes it a valuable compound in various research fields .
Biological Activity
4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine (CAS No. 443640-27-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: C15H14N2S
Molecular Weight: 254.35 g/mol
IUPAC Name: this compound
The compound features a thienopyridine structure that contributes to its unique biological properties. Its synthesis typically involves cyclization reactions with appropriate precursors, such as 4,6-dimethyl-2-aminothiophene and phenyl isothiocyanate .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors that are involved in various biological pathways:
- Antimicrobial Activity: The compound exhibits potential antimicrobial properties by affecting microbial cell walls and inhibiting growth .
- Anti-inflammatory Effects: It is believed to modulate inflammatory pathways through enzyme inhibition .
Antimicrobial Properties
Research indicates that this compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects on cancer cell lines. Notably, studies have reported:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.075 | Strong antiproliferative effect |
| HeLa | 0.058 | Significant growth inhibition |
| PC3 | 0.021 | High efficacy against prostate cancer |
These findings indicate that modifications to the compound's structure can enhance its antiproliferative activity .
Case Studies and Research Findings
- Antimicrobial Assays: A study assessing the antimicrobial efficacy of various thienopyridine derivatives highlighted that this compound showed promising results against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies: In a comparative analysis of antiproliferative activities among different derivatives, it was found that the presence of hydroxyl (-OH) groups significantly improved the IC50 values against HeLa and MDA-MB-231 cell lines .
- Mechanistic Insights: Further investigations into the mechanism revealed that the compound's ability to inhibit key enzymes involved in cell division and inflammation pathways underlies its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Thienopyridine core formation via condensation of substituted pyridine precursors with sulfur-containing reagents under controlled temperatures (e.g., 110°C for 16 hours in anhydrous conditions) .
- Functionalization : Introduction of the phenyl group at position 2 and dimethyl groups at positions 4 and 6 using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the amine product.
- Yield Optimization : Adjusting catalyst loading (e.g., Pd₂(dba)₃, XPhos ligand), reaction time (12–24 hours), and temperature (80–100°C) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for aromatic proton environments (e.g., δ 7.2–8.5 ppm for phenyl protons) and methyl group signals (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with C₁₇H₁₅N₂S .
- Infrared (IR) Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the 3D structure and intermolecular interactions of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation of saturated solutions in DCM/hexane to obtain single crystals .
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflection data.
- Structure Solution : Employ SHELXS for phase determination via direct methods and SHELXL for refinement, including anisotropic displacement parameters for non-H atoms .
- Validation : Analyze hydrogen bonding (e.g., N-H⋯N interactions) and π-π stacking using PLATON or Mercury .
Q. What strategies reconcile discrepancies in reported biological activities of thieno[2,3-b]pyridine derivatives (e.g., antidiabetic vs. antimicrobial)?
- Methodological Answer :
- Assay Variability : Compare in vitro (e.g., RIN5F cell glucose uptake ) vs. in vivo models (alloxan-induced diabetes in mice ).
- Structural Modifications : Evaluate substituent effects:
- Hydrophobic Groups : Methyl groups at positions 4 and 6 enhance hypoglycemic activity by improving membrane permeability .
- Phenyl vs. Indole Substituents : Antimicrobial activity in 4,6-di(indolyl) analogs correlates with increased π-surface interactions .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ values to assess potency thresholds across studies .
Q. How do substituents at the 2-phenyl and 4,6-dimethyl positions influence physicochemical properties and target selectivity?
- Methodological Answer :
- LogP Calculations : Predict lipophilicity changes via substituent addition (e.g., methyl groups increase LogP, enhancing blood-brain barrier penetration) .
- Electrostatic Potential Mapping : DFT calculations to identify electron-rich regions (e.g., pyridin-3-amine as a hydrogen bond donor) for target binding .
- SAR Studies : Compare analogs (e.g., 2-nitro vs. 2-phenyl derivatives ) in enzymatic assays to map pharmacophore requirements.
Data Interpretation and Contradiction Analysis
Q. How should researchers address conflicting crystallographic data between computational models and experimental structures?
- Methodological Answer :
- Overlay Analysis : Superpose SHELX-refined structures with DFT-optimized geometries to identify torsional mismatches .
- Thermal Motion Analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion .
Q. What experimental controls are essential when evaluating the compound’s bioactivity across different cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
